N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
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Description
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, also known as EMC, is a cyclic amine compound that has been studied for its potential applications in the field of science and medicine. EMC has been used in the synthesis of various compounds, as well as in the development of new drugs and therapies. In addition, EMC has been studied for its biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Analytical Characterization
A study focused on three psychoactive arylcyclohexylamines, which were characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds were also analyzed in biological matrices like blood and urine, using high-performance liquid chromatography (HPLC) with UV detection, showcasing the potential for analytical applications in toxicology and pharmacokinetics (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Receptor Interaction and Pharmacology
Another study investigated the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their analogs. These compounds were found to interact strongly with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, among others, indicating their potent psychoactive effects. The study highlights the importance of understanding the pharmacological properties of such compounds, which could be relevant for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine if it shares similar pharmacological characteristics (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGMXZTYYGLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362760 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |
CAS RN |
673446-42-9 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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